Dalbavancin-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dalbavancin-d6, also known as this compound, is a useful research compound. Its molecular formula is C₈₈H₉₄D₆Cl₂N₁₀O₂₈ and its molecular weight is 1822.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement des infections osseuses et articulaires (IOA)

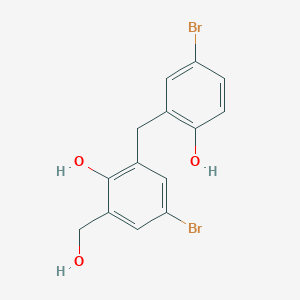

Dalbavancin-d6 est un nouveau lipoglycopeptide semi-synthétique qui s'est montré prometteur dans le traitement des IOA, notamment l'ostéomyélite, l'arthrite septique, la spondylodiscite et l'infection des prothèses articulaires. Ses propriétés pharmacocinétiques uniques, caractérisées par une demi-vie prolongée, une activité bactéricide élevée contre la plupart des bactéries Gram-positives, un bon profil de sécurité et une pénétration tissulaire élevée, en font une alternative précieuse aux traitements conventionnels {svg_1}.

Prise en charge des infections cutanées et des structures cutanées bactériennes aiguës (ICSCA)

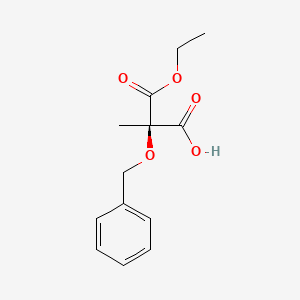

Approuvé pour le traitement des ICSCA chez les adultes et les enfants, this compound offre un intervalle de dosage prolongé qui peut réduire le besoin de visites fréquentes à l'hôpital. Ceci est particulièrement bénéfique pour les patients nécessitant un traitement antimicrobien prolongé, car il peut entraîner des séjours hospitaliers plus courts et des coûts de santé réduits {svg_2}.

Utilisation non autorisée dans les infections ostéoarticulaires

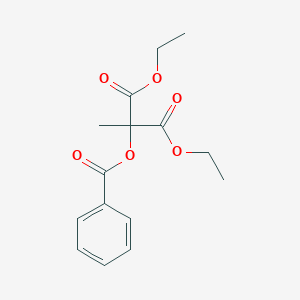

This compound a été utilisé en dehors de l'AMM pour diverses infections ostéoarticulaires. Les cliniciens ont utilisé différents schémas posologiques pour le traitement de l'ostéomyélite, de la spondylodiscite et de l'arthrite septique en raison de l'absence de recommandations formelles. Les revues systématiques ont décrit ses schémas d'administration et ses résultats, soulignant son rôle dans ces infections complexes {svg_3}.

Traitement des infections du pied diabétique

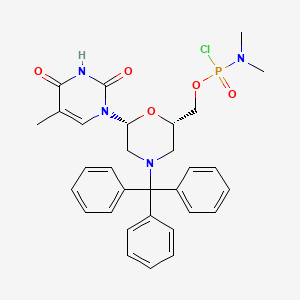

This compound a été évalué pour son efficacité dans le traitement des infections du pied diabétique. Sa puissante activité contre les principaux agents pathogènes et sa capacité à être administré moins fréquemment en font une option prometteuse pour la prise en charge de ces infections, qui nécessitent souvent une antibiothérapie à long terme {svg_4}.

Alternative aux antibiotiques conventionnels pour les infections à SARM

En raison de sa puissante activité in vitro contre une variété d'agents pathogènes Gram-positifs, y compris le Staphylococcus aureus résistant à la méthicilline (SARM), this compound constitue une alternative potentielle aux antibiotiques conventionnels. Ceci est particulièrement important dans le contexte de la résistance croissante aux antimicrobiens {svg_5}.

Mécanisme D'action

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

This compound disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of this compound .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Furthermore, the long half-life of this compound, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

Safety and Hazards

Orientations Futures

Dalbavancin has shown great efficacy and a good safety profile, not only in patients with ABSSSI but also in those with osteomyelitis, prosthetic joint infections, and endocarditis . Further randomized clinical trials are needed to assess the optimal dosing schedule depending on the site of infection . Implementing therapeutic drug monitoring for Dalbavancin may represent the future step to achieving optimal pharmacokinetic/pharmacodynamic target attainment .

Analyse Biochimique

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, this compound prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, this compound can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of this compound involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, this compound causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. This compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

This compound localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of this compound to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dalbavancin-d6 involves the incorporation of six deuterium atoms into the Dalbavancin molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Vancomycin hydrochloride", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Sodium cyanoborodeuteride (NaBD3CN)", "Sodium deuteroxide (NaOD)", "Dalbavancin" ], "Reaction": [ "Reduction of vancomycin hydrochloride with NaBD4 in D2O to obtain vancomycin-d6", "Selective reduction of vancomycin-d6 with NaBD3CN in D2O to obtain dalbavancin-d6 intermediate", "Deuterium exchange of dalbavancin-d6 intermediate with NaOD in D2O to obtain final product, dalbavancin-d6" ] } | |

Numéro CAS |

1126461-54-8 |

Formule moléculaire |

C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |

Poids moléculaire |

1822.73 |

Synonymes |

A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.